molecular formula C15H15N5O3 B5472196 1-(4-methoxyphenyl)-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5472196
M. Wt: 313.31 g/mol
InChI Key: BSCQMQKWHTXHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-methyl-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a carboxamide moiety linked to a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-13(18-23-9)16-15(21)14-10(2)20(19-17-14)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQMQKWHTXHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, physicochemical properties, and synthetic

Structural Modifications

The target compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with analogs but differs in substituents:

  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Replaces the 5-methylisoxazol-3-yl group with a 4-chlorophenylamide and introduces a cyclopropyl group at the triazole’s 5-position. This increases hydrophobicity and steric bulk .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 4-Methoxyphenyl, 5-methylisoxazol-3-yl
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-triazole-4-carboxamide () Not reported Not reported 4-Chlorophenylamide, cyclopropyl
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide () 133–135 68 Chloro, cyano, phenyl
4-(4-Methylphenyl)-5-(2-phenyl-benzoxazol-5-yl)-triazole-3-thione () Not reported Not reported Benzoxazolyl, methylphenyl, thione
Compound 11i () 210–211 Not reported 5-Amino-3-methylisoxazole, xanthenone
  • Melting Points: The target compound’s analogs exhibit a wide range (133–211°C), suggesting that bulky substituents (e.g., xanthenone in ) increase melting points due to enhanced crystal packing .
  • Yields : Pyrazole-carboxamide derivatives () show moderate yields (62–71%), likely due to efficient coupling reactions using EDCI/HOBt .

Spectroscopic Data

  • IR Spectroscopy : The benzoxazole-containing triazole-3-thione () shows distinct C=S (1228 cm⁻¹) and C=N (1631 cm⁻¹) stretches, absent in the target compound, which instead may exhibit C=O (amide I) and triazole ring vibrations .
  • NMR Data :
    • The target compound’s amide proton is expected near δ 8–9 ppm (similar to ’s δ 8.12 ppm for triazole protons) .
    • Compound 11i () displays aromatic protons at δ 7.21–8.87 ppm, comparable to the target’s methoxyphenyl and isoxazole protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.